7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine
Overview
Description
7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazopyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization to form the imidazo[1,2-c]pyrimidine core . This reaction can be facilitated by microwave irradiation, which offers a solvent- and catalyst-free approach, resulting in high yields and environmentally benign conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Radical Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can facilitate oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, disrupting biological pathways essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but with different substituents and biological activities.
Imidazo[1,2-a]pyrimidine: Another closely related compound with variations in the ring structure and substituents.
Uniqueness
7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-chloro-5-methoxyimidazo[1,2-c]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHORPDNNDCFZMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=NC=CN21)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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